6-Aminotetramethylrhodamine
Overview
Description
6-Aminotetramethylrhodamine is a fluorescent dye belonging to the rhodamine family. It is known for its strong absorption and emission of red light, making it a valuable tool in various biochemical and biomedical research applications . The compound has the chemical formula C24H23N3O3 and a molecular weight of 401.46 g/mol .
Mechanism of Action
Target of Action
6-Aminotetramethylrhodamine, also known as TAMRA, is a fluorescent dye . It is a derivative of rhodamine dyes, which are known for their strong absorption and emission of red light . The primary targets of this compound are various biological structures that need to be visualized under a microscope . These can include DNA, RNA, proteins, and cells .
Mode of Action
The mode of action of this compound involves its interaction with the target molecules or structures. When the dye binds to these targets, it can absorb light at a specific wavelength and then re-emit it at a longer wavelength . This change in light emission is what makes the dye visible under a microscope .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific application. The dye is often used in techniques such as in situ hybridization, immunocytochemistry, protein fluorescence labeling, and quantitative pcr . In these applications, the dye can help visualize and track various biochemical pathways and processes.
Pharmacokinetics
It is known that the dye is soluble in dmso and methanol , which can facilitate its distribution in biological systems. The impact of these properties on the dye’s bioavailability would depend on the specific experimental conditions.
Result of Action
The result of the action of this compound is the visualization of the target molecules or structures under a microscope . By emitting red light when bound to these targets, the dye allows researchers to track and study various biological processes in real-time .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the dye should be stored at -20°C to maintain its stability . Additionally, it should be handled in a well-ventilated area to avoid inhalation of dust or solution vapors . Personal protective equipment, such as lab gloves and safety goggles, should be used when handling this dye .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 6-Aminotetramethylrhodamine is primarily related to its fluorescent properties. When excited by light of a specific wavelength, this compound emits light of a longer wavelength, which can be detected and used to visualize the molecule and its interactions
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily, making it suitable for long-term studies .
Preparation Methods
6-Aminotetramethylrhodamine can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanophthalic anhydride with 2-aminoethanol, resulting in the formation of the desired compound . The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure high yield and purity.
In industrial settings, the production of this compound often involves large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
6-Aminotetramethylrhodamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups of this compound, altering its chemical properties.
Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Aminotetramethylrhodamine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays and analytical techniques.
Comparison with Similar Compounds
6-Aminotetramethylrhodamine is unique among rhodamine dyes due to its specific functional groups and fluorescence properties. Similar compounds include:
Tetramethylrhodamine: Lacks the amino group, resulting in different chemical reactivity and fluorescence characteristics.
Rhodamine B: Another rhodamine dye with distinct absorption and emission spectra.
Rhodamine 6G: Known for its high fluorescence quantum yield and is commonly used in laser applications.
The uniqueness of this compound lies in its amino group, which allows for specific chemical modifications and interactions, making it a versatile tool in various research fields .
Properties
IUPAC Name |
5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13H,25H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHAMIDYODLAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402169 | |
Record name | 6-Aminotetramethylrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159435-10-6 | |
Record name | 6-Aminotetramethylrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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